3-(4-FLUOROPHENYL)-2-METHYL-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE
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Overview
Description
3-(4-Fluorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate hydrazines with 1,3-difunctional electrophilic substrates. One prevalent method includes the annulation of the pyrazole ring through the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . The reactions can proceed under heating in ethanol or under acid/base catalysis conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted reactions are often employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
3-(4-Fluorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, showing significant cytotoxic activities against various cancer cell lines.
Material Science: The compound’s fluorescent properties make it suitable for use in optical applications, including bioimaging and chemosensors.
Biological Interactions: It serves as a probe for studying intracellular processes and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its antitumor and antileukemia activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent and selective inhibition of human adenosine receptors.
Uniqueness
3-(4-Fluorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of a fluorophenyl and thiophenyl group, which enhances its biological activity and fluorescent properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3S/c1-11-16(12-2-4-14(18)5-3-12)17-19-8-6-15(21(17)20-11)13-7-9-22-10-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPROGCBJBVBSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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